2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride
Overview
Description
2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride, also known as 5-MMP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, an alkaloid found in a variety of plants, and is produced through a process of chemical synthesis. This compound has been studied for its mechanisms of action, biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride has been used in a variety of scientific research applications. It has been studied for its potential as a substrate for the synthesis of various heterocyclic compounds and as a building block for the synthesis of various biologically active compounds. Additionally, it has been studied for its potential use in the synthesis of various pharmaceuticals, including drugs for the treatment of cancer and other diseases.
Mechanism Of Action
The mechanism of action of 2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride is not yet fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of sleep, appetite, and mood. Additionally, it is believed to act as an antagonist of the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Biochemical And Physiological Effects
2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have antidepressant-like effects in animal models and to reduce anxiety-like behaviors. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects in animal models. It has also been shown to have neuroprotective effects, and to reduce pain-related behaviors in animal models.
Advantages And Limitations For Lab Experiments
2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it has been studied for its potential use in the synthesis of various biologically active compounds and pharmaceuticals. However, it is important to note that 2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride has not been extensively studied in humans, and its potential effects on humans are not yet fully understood.
Future Directions
Future research on 2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride could focus on its potential use as a substrate for the synthesis of various heterocyclic compounds and as a building block for the synthesis of various biologically active compounds. Additionally, further research could focus on its potential use in the synthesis of various pharmaceuticals, including drugs for the treatment of cancer and other diseases. Additionally, further research could focus on its potential effects on humans, including its potential effects on sleep, appetite, and mood. Finally, further research could focus on its potential use as a therapeutic agent for the treatment of various diseases and disorders.
properties
IUPAC Name |
5-(methoxymethyl)-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-13-6-8-11-9(12-14-8)7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXBOOAFMZZEAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NO1)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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